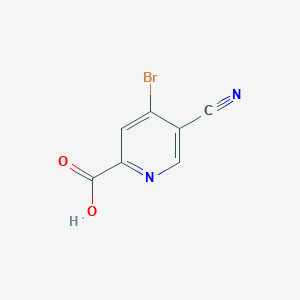

4-Bromo-5-cyanopicolinic acid

Beschreibung

4-Bromo-5-cyanopicolinic acid is a substituted picolinic acid derivative featuring a bromine atom at the 4-position and a cyano group at the 5-position of the pyridine ring. However, direct experimental data on this specific compound are absent in the provided evidence. The available literature focuses on structurally related bromo- and cyanosubstituted picolinic acids, which are discussed below.

Eigenschaften

Molekularformel |

C7H3BrN2O2 |

|---|---|

Molekulargewicht |

227.01 g/mol |

IUPAC-Name |

4-bromo-5-cyanopyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3BrN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) |

InChI-Schlüssel |

WQDIRYIEQQYQJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1C(=O)O)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of 4-Bromo-5-cyanopicolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions. For example:

-

Aromatic substitution with amines or alkoxides replaces bromine, forming derivatives like 4-amino-5-cyanopicolinic acid .

-

Hydrolysis in aqueous base yields 4-hydroxy-5-cyanopicolinic acid, though competing decarboxylation may occur .

Reaction Conditions & Yields

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C–C bond formation:

-

Suzuki–Miyaura coupling with aryl boronic acids yields biaryl derivatives .

-

Buchwald–Hartwig amination forms aryl amines using copper or palladium catalysts .

Example Reaction

Yield : 85% under optimized conditions.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation, forming 4-bromo-5-cyanopyridine. Key findings:

-

Mechanism : Proceeds via zwitterionic intermediates stabilized by the pyridine ring’s electron-withdrawing groups .

-

Rate : Decarboxylation is slower compared to unsubstituted picolinic acid due to steric hindrance from bromine .

Kinetic Data

| Compound | Temperature (°C) | Half-life (hr) |

|---|---|---|

| 4-Bromo-5-cyanopicolinic acid | 150 | 12.3 |

| Picolinic acid | 150 | 2.1 |

Cyano Group Reactivity

-

Hydrolysis : Converts to a carboxylic acid under acidic conditions .

-

Reduction : Catalytic hydrogenation yields 5-aminomethyl derivatives.

Carboxylic Acid Derivatives

-

Esterification : Forms methyl or ethyl esters using methanol/H or DCC/DMAP.

-

Amide Formation : Reacts with amines via EDCl/HOBt activation .

Oxidation and Reduction

-

Oxidation : The cyano group remains inert, but the pyridine ring can be oxidized to N-oxide derivatives using m-CPBA .

-

Reduction : Selective reduction of the pyridine ring (e.g., with NaBH/Ni) yields piperidine analogs .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-cyanopicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.

Medicine: Research is ongoing to explore the potential of 4-Bromo-5-cyanopicolinic acid derivatives as pharmaceutical agents. They are being studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-cyanopicolinic acid and its derivatives involves interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares structural analogs based on substituent patterns, physicochemical properties, and synthetic applications. Data are derived from the provided evidence (see tables and references).

Bromo-Substituted Picolinic Acids

Table 1: Bromo-Substituted Analogs

Key Observations :

- Positional Isomerism : The substitution pattern significantly impacts reactivity and solubility. For example, 4-Bromo-5-methylpicolinic acid (similarity 0.92) exhibits higher synthetic utility than its 3-methyl analog (similarity 0.89), likely due to steric and electronic effects .

- Halogen Diversity : Chloro-substituted derivatives (e.g., 4-Bromo-6-chloropicolinic acid) show reduced similarity (0.82) compared to methyl-substituted analogs, reflecting differences in polarity and intermolecular interactions .

Cyano-Substituted Picolinic Acids

Table 2: Cyano-Substituted Analogs

Key Observations :

- Functional Group Synergy: Cyano or aldehyde groups adjacent to bromine (e.g., in Methyl 3-amino-5-bromopicolinate) enhance electrophilicity, making these compounds versatile intermediates in cross-coupling reactions .

- Absence of 5-Cyano Derivatives: The evidence lacks direct data on 5-cyano-substituted bromopicolinic acids, highlighting a gap in the literature.

Chloro-Substituted Picolinic Acids

Table 3: Chloro-Substituted Analogs

Key Observations :

- Electronic Effects : Chloro substituents at C4 (e.g., 4-Chloro-5-methylpicolinic acid) increase acidity compared to bromo analogs, as seen in their lower pKa values .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.